Product packaging for 5-Azaspiro[2.4]heptane-4,7-dione(Cat. No.:CAS No. 1643666-96-9)

5-Azaspiro[2.4]heptane-4,7-dione

Cat. No.: B3108283
CAS No.: 1643666-96-9
M. Wt: 125.13 g/mol
InChI Key: MIUGIFANFIQFBK-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic Chemistry

Spirocyclic systems are chemical compounds in which two rings are connected through a single common atom, known as the spiro atom. tandfonline.comwikipedia.org This unique structural feature imparts a distinct three-dimensional geometry, a quality highly sought after in modern drug design. Unlike flat aromatic systems, the inherent three-dimensionality of spirocycles allows them to present functional groups in precise spatial orientations, potentially leading to more specific and potent interactions with biological targets like proteins. tandfonline.combldpharm.com

A key advantage of incorporating spirocyclic motifs into drug candidates is the increase in the fraction of sp³ hybridized carbons (Fsp³). bldpharm.combldpharm.com A higher Fsp³ value is often correlated with greater success in clinical trials, as it tends to improve a molecule's physicochemical properties, including aqueous solubility and metabolic stability, while reducing planarity. bldpharm.combldpharm.com Spirocycles are well-represented in nature, found in a variety of natural products that have evolved to interact with biological systems. tandfonline.comnih.gov Their rigid or conformationally restricted nature also aids in structure-based drug design by limiting the number of possible conformations a molecule can adopt, thus reducing the entropic penalty upon binding to a receptor. tandfonline.com

Overview of Azaspiro[2.4]heptane Core Structures within Drug Discovery Frameworks

Within the broader class of spirocycles, aza-spiro compounds—those containing a nitrogen atom in one of the rings—are of significant interest to medicinal chemists. researchgate.net The azaspiro[2.4]heptane framework, which consists of a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring via a spiro-carbon, is a noteworthy scaffold. This particular arrangement combines the conformational rigidity of the cyclopropane ring with the versatile chemistry of the secondary amine in the pyrrolidine ring.

Research has shown that derivatives of the azaspiro[2.4]heptane core are valuable intermediates in the synthesis of medicinally active molecules. researchgate.net For instance, a class of 5-azaspiro[2.4]heptane derivatives has been developed as potent dual antagonists for orexin (B13118510) 1 and orexin 2 receptors, which are implicated in the regulation of sleep and wakefulness. researchgate.netnih.gov Furthermore, derivatives such as 5-azaspiro[2.4]heptane-6-carboxylic acid (also known as 4-spirocyclopropyl proline) have been identified as crucial intermediates in the synthesis of inhibitors for the hepatitis C virus (HCV) NS5A protein. google.com The development of stereodivergent enzymatic methods to synthesize azaspiro[2.y]alkanes further underscores their growing value as scaffolds in pharmaceutical drug discovery. chemrxiv.org

Research Trajectory of 5-Azaspiro[2.4]heptane-4,7-dione in Advanced Chemical Synthesis and Medicinal Chemistry

The specific compound, this compound, represents a key building block within this family of scaffolds. It features the core azaspiro[2.4]heptane structure with two ketone functional groups on the five-membered ring, creating a succinimide-like moiety. While extensive research focusing solely on the biological activity of the parent dione (B5365651) is not widely published, its primary role appears to be that of a versatile synthetic intermediate.

The research trajectory for this compound is centered on its utility in constructing more complex molecules. The presence of the two carbonyl groups and a secondary amine provides multiple reaction sites for chemical modification. For example, the nitrogen atom can be readily alkylated or acylated, as demonstrated by the availability of compounds like 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione. achmem.com This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR) in drug discovery programs. The dione functionality itself can potentially be involved in reactions such as reductions or additions, further expanding its synthetic utility.

The trajectory for this compound is thus defined by its application as a foundational scaffold for creating libraries of diverse compounds. Its rigid, three-dimensional structure is a desirable starting point for developing novel therapeutic agents targeting a range of biological pathways, following the successful precedent set by other azaspiro[2.4]heptane derivatives in areas like sleep disorders and antiviral therapies. researchgate.netnih.govgoogle.com

Chemical Properties and Research Applications

Table 1: Physicochemical Properties of this compound

This table summarizes the known physical and chemical properties of the title compound.

PropertyValueSource
CAS Number 1643666-96-9 chembk.com
Molecular Formula C₆H₇NO₂ chembk.com
Molecular Weight 125.13 g/mol chembk.com
Predicted Density 1.34±0.1 g/cm³ chembk.com
Predicted Boiling Point 409.3±38.0 °C chembk.com

Table 2: Examples of Azaspiro[2.4]heptane Derivatives in Medicinal Chemistry

This table highlights key derivatives of the azaspiro[2.4]heptane scaffold and their documented applications in research.

DerivativeApplication AreaResearch FindingSource
5-Azaspiro[2.4]heptanes Orexin Receptor Antagonism (Insomnia)A novel class of potent dual orexin 1 and orexin 2 receptor antagonists was discovered. researchgate.netnih.gov researchgate.netnih.gov
5-Azaspiro[2.4]heptane-6-carboxylic acid Antiviral (Hepatitis C)Serves as a key intermediate in the synthesis of potent HCV NS5A inhibitors. google.com google.com
Methyl-5-azaspiro[2.4]heptane-6-carboxylate derivatives Synthetic IntermediatesFound to be useful intermediates for the synthesis of medicinally active molecules. researchgate.net researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B3108283 5-Azaspiro[2.4]heptane-4,7-dione CAS No. 1643666-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.4]heptane-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-3-7-5(9)6(4)1-2-6/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUGIFANFIQFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of the 5 Azaspiro 2.4 Heptane 4,7 Dione Scaffold

Transformations of the Ketone and Imide Functionalities

The dione (B5365651) nature of the 5-azaspiro[2.4]heptane-4,7-dione allows for selective reactions at its carbonyl centers. These transformations are crucial for building molecular complexity and introducing new functional groups.

Selective Reduction Reactions of Carbonyl Groups

The presence of two distinct carbonyl environments—a ketone at position 7 and an imide carbonyl at position 4—allows for selective reduction. In the synthesis of Sitafloxacin (B179971), a fluoroquinolone antibiotic, a derivative, 5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptane-4,7-dione, undergoes chemoselective reduction. newdrugapprovals.orgrssing.com The ketone at C-7 is selectively converted to an oxime, which is then reduced. newdrugapprovals.orgrssing.com

Subsequent reduction of the resulting 7-amino-5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptan-4-one intermediate can be achieved using powerful reducing agents like lithium aluminium hydride (LiAlH4). This step reduces the remaining amide carbonyl group, yielding 7(S)-amino-5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptane. newdrugapprovals.org

PrecursorReagent(s)ProductReference
5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptane-4,7-dione monooximeH2, Raney Nickel (RaNi), Methanol (B129727)7-amino-5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptan-4-one newdrugapprovals.orgrssing.com
7(S)-amino-5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptan-4-oneLithium Aluminium Hydride (LiAlH4), THF7(S)-amino-5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptane newdrugapprovals.org

Derivatization via Oxime Formation and Subsequent Reactions

The ketone at the C-7 position is readily converted into an oxime upon reaction with hydroxylamine. newdrugapprovals.orgrssing.com This transformation is a key step in the synthetic route towards antibacterial agents. For instance, 5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptane-4,7-dione is converted into its monooxime derivative. newdrugapprovals.orgrssing.com This oxime is not an endpoint but a versatile intermediate. The subsequent reduction of this oxime with hydrogen gas over a Raney Nickel catalyst in methanol yields the corresponding 7-amino derivative, highlighting a common pathway to introduce an amine group onto the spirocyclic core. newdrugapprovals.orgrssing.com

ReactantReagentProductReference
5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptane-4,7-dioneHydroxylamine5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptane-4,7-dione monooxime newdrugapprovals.orgrssing.com

Reactions at the Spiro Nitrogen Atom

The nitrogen atom within the five-membered ring provides another handle for functionalization through alkylation, acylation, and the use of protecting groups.

Alkylation and Acylation Strategies

The nitrogen atom can be readily alkylated. A notable example is the synthesis of 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione. google.comgoogle.com This reaction introduces a bulky aromatic group onto the nitrogen, which can influence the molecule's steric and electronic properties and serve as a precursor for further modifications. Another documented transformation involves the introduction of a chiral (R)-alpha-methylbenzylamine group at the nitrogen position. newdrugapprovals.orgrssing.com

Protection and Deprotection Methodologies

In multi-step syntheses, the nitrogen atom often requires protection to prevent unwanted side reactions. A common strategy involves using a chiral benzyl (B1604629) group, such as the (R)-alpha-methylbenzyl group, which can also serve as a chiral auxiliary. newdrugapprovals.org This group can be later removed via hydrogenolysis. For example, the debenzylation of a 7(S)-(tert-Butoxycarbonylamino)-5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptane derivative is accomplished by hydrogenation with H2 over a Palladium on carbon (Pd/C) catalyst in ethanol (B145695) to yield the free secondary amine. newdrugapprovals.org The tert-butoxycarbonyl (Boc) group is another standard protecting group used for amine functionalities introduced onto the scaffold, which can be installed using reagents like diphenylphosphoryl azide (B81097) in tert-butanol. newdrugapprovals.org

SubstrateReactionReagent(s)ProductReference
Amine PrecursorN-Alkylation(R)-alpha-methylbenzylamine, Triethylamine5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptane-4,7-dione newdrugapprovals.orgrssing.com
Amine PrecursorN-AlkylationBenzyl bromide (or similar)5-benzyl-5-azaspiro[2.4]heptane-4,7-dione google.comgoogle.com
7(S)-(tert-Butoxycarbonylamino)-5-[1(R)-phenylethyl]-5-azaspiro[2.4]heptaneDebenzylation (Deprotection)H2, Pd/C, Ethanol7(S)-(tert-Butoxycarbonylamino)-5-azaspiro[2.4]heptane newdrugapprovals.org
Amine IntermediateBoc ProtectionDiphenylphosphoryl azide, tert-butanolN-(tert-butoxycarbonyl) derivative newdrugapprovals.org

Modifications to the Cyclopropane (B1198618) Moiety

While the provided search results focus heavily on reactions at the five-membered ring, the cyclopropane moiety is a defining feature of the scaffold. The synthesis of the scaffold itself involves the formation of this three-membered ring. One synthetic route involves the cyclization of a bromomethyl dioxolane intermediate to form the spirocyclic dione structure. newdrugapprovals.orgrssing.com This indicates that the precursors to the cyclopropane ring are key points for introducing diversity before the spiro-fusion step. Direct functionalization of the cyclopropane ring on the pre-formed this compound scaffold is less commonly documented in the provided materials, which prioritize its use as a stable core.

Synthesis of Key Intermediates Utilizing 5-Azaspiro[2.4]heptane Precursors

The strategic modification of the 5-azaspiro[2.4]heptane core enables the generation of versatile intermediates essential for the synthesis of pharmacologically active agents. These transformations often target the functional groups attached to the heterocyclic ring, paving the way for the introduction of diverse substituents.

A significant route for the synthesis of chiral 7-amino-5-azaspiro[2.4]heptane derivatives involves the highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. acs.orgnih.gov This method has proven effective in producing the (S)-enantiomer, a key component in certain quinolone antibacterial agents. acs.orgnih.gov

The process utilizes a ruthenium-based catalyst, specifically [RuCl(benzene)(S)-SunPhos]Cl, to achieve high levels of enantioselectivity, with reported enantiomeric excesses (ee) of up to 98.7%. acs.orgnih.gov The reaction transforms the aminoaceto-substituted cyclopropane precursor into the desired chiral amino-azaspiroheptane intermediate. This asymmetric hydrogenation is a critical step in the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety. acs.orgnih.gov

Table 1: Key Reagents and Conditions for the Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane

Reactant Catalyst Key Features Reported Enantioselectivity (ee)
Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates[RuCl(benzene)(S)-SunPhos]ClAsymmetric hydrogenationUp to 98.7%

This table summarizes the critical components for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, highlighting the substrate, catalyst, and the high degree of stereochemical control achieved.

5-Azaspiro[2.4]heptane-6-carboxylic acid, also referred to as 4-spirocyclopropyl proline, and its derivatives are crucial intermediates in the synthesis of various biologically active molecules, most notably hepatitis C virus (HCV) NS5A inhibitors. google.comgoogle.comwipo.int Improved synthetic processes for these compounds have been developed to meet the demands of pharmaceutical research and development. google.comgoogle.com

One common strategy for preparing 4-spirocyclopropyl proline derivatives involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid. google.comgoogle.com This is typically achieved through a Simmons-Smith reaction or its variations, employing reagents such as diethylzinc (B1219324) (Et₂Zn) in combination with diiodomethane (B129776) (CH₂I₂) or chloroiodomethane (B1360106) (ClCH₂I). google.comgoogle.com

An alternative and enantioselective approach describes a catalytic preparation of the (S)-4-methyleneproline scaffold, which serves as a versatile starting material. mdpi.com The key step in this synthesis is a one-pot double allylic alkylation of a glycine (B1666218) imine analog, which is conducted in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com The resulting tert-butyl (S)-4-methyleneprolinate can then be transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a critical component for the industrial synthesis of the antiviral drug ledipasvir. mdpi.com

Table 2: Synthetic Approaches to 5-Azaspiro[2.4]heptane-6-carboxylic Acid Derivatives

Starting Material Key Reagents/Catalyst Reaction Type Product
4-Exocyclic methylene-substituted proline compoundEt₂Zn/CH₂I₂ or Et₂Zn/ClCH₂ISimmons-Smith cyclopropanation4-Spirocyclopropyl proline derivative
Glycine imine analogChinchonidine-derived catalystPhase-transfer catalyzed allylic alkylationtert-Butyl (S)-4-methyleneprolinate
tert-Butyl (S)-4-methyleneprolinate-Further transformation(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

This table outlines two distinct synthetic routes for obtaining 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives, detailing the starting materials, key reagents, and the resulting products.

The development of these synthetic methodologies underscores the importance of the 5-azaspiro[2.4]heptane scaffold in contemporary drug discovery, providing access to a range of functionalized intermediates for the construction of novel therapeutic agents. nih.gov

Applications of 5 Azaspiro 2.4 Heptane 4,7 Dione and Its Derivatives As Pharmaceutical Building Blocks

Integration of the Azaspiro[2.4]heptane Scaffold in the Design and Synthesis of Drug Candidates

The unique structural features of the 5-azaspiro[2.4]heptane system, which combines a pyrrolidine (B122466) ring with a cyclopropane (B1198618) ring sharing a single carbon atom, offer a distinct advantage in drug design. This spirocyclic structure provides a larger three-dimensional framework compared to planar aromatic systems, which can influence a molecule's water solubility, lipophilicity, and metabolic properties, making the optimization of lead compounds more achievable. bldpharm.com The introduction of the cyclopropane ring, in particular, can enhance metabolic stability and biological efficacy. bldpharm.com

The 5-azaspiro[2.4]heptane moiety has been successfully integrated into the C-7 position of the quinolone core, a critical position for determining the spectrum and potency of antibacterial activity. This has led to the development of new fluoroquinolone antibiotics with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Sitafloxacin (B179971), a new-generation fluoroquinolone, features a 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl] substituent. researchgate.net This structural component is crucial to its potent and broad-spectrum antibacterial activity. The synthesis of sitafloxacin involves intermediates such as 7-[(7S)-7-Boc-NH-5-azaspiro[2.4]hept-5-yl]-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, highlighting the role of the protected azaspiro[2.4]heptane derivative as a key building block. researchgate.net Research into analogs has led to the synthesis of compounds like 7-(7-aminomethyl-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which have demonstrated excellent antibacterial activity in vitro and in vivo. nih.gov

Table 1: Selected Sitafloxacin-Related Quinolone Analogs and Their Activity

Compound Description Key Findings Reference
Compound 24 (from study) A 7-(7-aminomethyl-5-azaspiro[2.4]hept-5-yl) quinolone analog. Showed potent activity against 13 strains of Gram-positive organisms (MIC < 0.001 - 0.03 mg/L), surpassing clinafloxacin (B351) and gatifloxacin. nih.gov
Sitafloxacin A marketed fluoroquinolone antibacterial drug. The molecule is a zwitterion with a protonated amine and deprotonated carboxylate group. Its structure contains the 5-azaspiro[2.4]heptane moiety. researchgate.net
Compound 22 (from study) A 7-(7-methyl aminomethyl-5-azaspiro nih.govnih.govhept-5-yl) quinolone analog. Exhibited potent activity against Gram-positive resistant bacteria (MRSA and MRSE) with MIC values of 0.015 - 0.5 mg/L, which was 4-128 times more potent than gatifloxacin. researchgate.net

The investigational fluoroquinolone DU-6859a is another example of a potent antibacterial agent incorporating the azaspiro[2.4]heptane scaffold. Its chemical name is (-)-7-[(7S)-amino-5-azaspiro(2,4)heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2R)-cis-2-fluoro-1-cyclopropyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. nih.gov DU-6859a has demonstrated potent, broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria, often exceeding the activity of comparator quinolones like ciprofloxacin (B1669076) and sparfloxacin. nih.gov Its efficacy extends to strains resistant to other quinolones, underscoring the positive influence of the 7-amino-5-azaspiro[2.4]heptan-5-yl side chain on its antibacterial profile. nih.govnih.gov

Table 2: In Vitro Activity of DU-6859a Against Selected Pathogens

Pathogen MIC90 (µg/mL) Key Finding Reference
Methicillin-Resistant Staphylococcus aureus (MRSA) 3.13 Significantly more active against quinolone-resistant MRSA than other quinolones. nih.gov
Streptococcus pneumoniae 0.1 Inhibited all tested strains at this concentration. nih.gov
Bacteroides fragilis 0.39 Demonstrated susceptibility to DU-6859a. nih.gov
Pseudomonas aeruginosa - Fourfold more active than ciprofloxacin at the MIC90 level. nih.gov

Derivatives of 5-azaspiro[2.4]heptane are crucial intermediates in the synthesis of direct-acting antivirals for hepatitis C. mdpi.com Specifically, they are used to construct inhibitors of the nonstructural protein 5A (NS5A), a key protein involved in HCV replication. mdpi.comnih.gov NS5A inhibitors are known for their high potency and are a component of highly effective combination therapies that achieve sustained virological response rates exceeding 90%. nih.gov

The Boc-protected amino acid, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key building block in the industrial synthesis of Ledipasvir. mdpi.comsigmaaldrich.com Ledipasvir is a potent NS5A inhibitor used in the treatment of chronic HCV infections. mdpi.com The synthesis of this crucial intermediate from simpler proline derivatives demonstrates the value of the azaspiro[2.4]heptane scaffold in constructing complex, biologically active molecules. sigmaaldrich.com The conformational constraints imposed by the proline analog structure are critical for biological activity. mdpi.com

The versatility of the 5-azaspiro[2.4]heptane scaffold extends beyond antimicrobial and antiviral applications. Its unique stereochemical and conformational properties have been exploited in the development of agents targeting the central nervous system.

Research has led to the discovery of a novel class of 5-azaspiro[2.4]heptane derivatives that act as potent dual antagonists for orexin (B13118510) 1 and orexin 2 receptors. nih.gov These receptors are involved in regulating sleep-wake cycles, and antagonists are being investigated for the treatment of insomnia.

In another area of CNS research, a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective antagonists of the dopamine (B1211576) D3 receptor. mdpi.com These compounds have been characterized for their pharmacokinetic properties and represent a promising avenue for developing treatments for conditions where dopamine D3 receptor modulation is beneficial. mdpi.com

Application in Hepatitis C Virus (HCV) NS5A Inhibitors

Structure-Activity Relationship (SAR) Studies of Azaspiro[2.4]heptane-Containing Molecules

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For azaspiro[2.4]heptane derivatives, these studies provide crucial insights into the structural requirements for potent and selective interactions with therapeutic targets. nih.gov The rigid, three-dimensional nature of the spirocyclic core allows for a systematic exploration of how substituent positioning affects efficacy. tandfonline.com

Conformational Analysis and its Implications for Molecular Interactions

The conformational rigidity of the spiro[2.4]heptane framework is a key advantage in drug design. tandfonline.com Unlike more flexible linear or monocyclic molecules, the spirocyclic system restricts the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a target protein. This conformational control is essential for maintaining the desired orientation of functional groups to maximize binding affinity and selectivity. bldpharm.com The defined spatial arrangement of substituents on the azaspiro[2.4]heptane scaffold allows for a more precise probing of the topology of a receptor's binding pocket.

The introduction of the spirocyclic scaffold can significantly improve a molecule's physicochemical properties. For instance, increasing the fraction of sp3-hybridized carbons (Fsp3) is often associated with improved solubility and metabolic stability, which are desirable characteristics for drug candidates. bldpharm.com

Impact of Spirocenter Stereochemistry on Ligand-Receptor Binding

The spiro atom in 5-azaspiro[2.4]heptane is a quaternary carbon, which can be a stereocenter. The stereochemistry at this center can have a profound impact on the biological activity of the molecule. nih.gov Different stereoisomers can exhibit vastly different affinities for a target receptor, as the spatial orientation of the fused rings will dictate how the molecule's substituents interact with the amino acid residues in the binding site. nih.gov

Controlling the stereochemistry of the spirocenter is, therefore, a critical aspect of designing potent and selective drugs based on this scaffold. tandfonline.com The ability to synthesize specific stereoisomers allows medicinal chemists to fine-tune the molecule's three-dimensional shape to achieve optimal complementarity with the biological target, potentially leading to improved potency and reduced off-target effects. nih.govtandfonline.com

Advanced Strategies in Drug Discovery employing Spiro Scaffolds

The unique properties of spirocyclic scaffolds have led to their incorporation into advanced drug discovery strategies, moving beyond traditional high-throughput screening. acs.orgnih.gov

Fragment-Based Drug Design (FBDD) using Azaspiro[2.4]heptane Core Structures

Fragment-Based Drug Design (FBDD) has emerged as a powerful approach for identifying novel lead compounds. acs.org This strategy involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Hits from this initial screen are then optimized and grown into more potent, drug-like molecules. acs.org The azaspiro[2.4]heptane core is an attractive scaffold for FBDD due to its rigid, three-dimensional nature and the presence of synthetic handles that allow for the systematic elaboration of the fragment. tandfonline.comacs.org

The use of spirocyclic fragments can provide access to novel chemical space that is often underexplored by more conventional, flatter aromatic fragments. acs.org This can lead to the discovery of ligands with novel binding modes and improved selectivity. The defined exit vectors on the azaspiro[2.4]heptane scaffold facilitate the strategic growth of the fragment to enhance interactions with the target protein. acs.org

Below is a table showcasing representative spirocyclic fragments and their properties relevant to FBDD:

FragmentMolecular Weight ( g/mol )cLogP3D DescriptorsSource
Spiro[2.4]heptane96.172.5High Fsp3 acs.orgnih.gov
5-Azaspiro[2.4]heptane97.14-0.2High Fsp3, H-bond acceptor nih.gov

Computational Approaches in Scaffold Optimization for Pharmaceutical Applications

Computational chemistry plays a vital role in modern drug discovery, and its application to spirocyclic scaffolds is no exception. nih.govbeilstein-journals.org Computer-aided drug design (CADD) techniques are employed to predict the binding modes of azaspiro[2.4]heptane derivatives and to guide the optimization of their structures for improved potency and selectivity. nih.govresearchgate.net

Molecular docking simulations can be used to visualize how these spirocyclic molecules fit into the binding site of a target protein, allowing researchers to identify key interactions and propose modifications to enhance binding. beilstein-journals.org Quantitative Structure-Activity Relationship (QSAR) studies can be developed to correlate the structural features of a series of azaspiro[2.4]heptane derivatives with their biological activities, providing predictive models to guide the design of new analogs. researchgate.netnih.gov Furthermore, molecular dynamics simulations can offer insights into the conformational behavior of these molecules and their interactions with the target over time. nih.gov

The integration of computational methods with synthetic chemistry allows for a more rational and efficient approach to the design and optimization of spirocyclic drug candidates, ultimately accelerating the drug discovery process. beilstein-journals.orgresearchgate.net

Computational and Theoretical Investigations of 5 Azaspiro 2.4 Heptane 4,7 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating the electronic structure of 5-Azaspiro[2.4]heptane-4,7-dione. Such calculations can provide a wealth of information, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map.

These fundamental properties are crucial for predicting the molecule's reactivity. For instance, the HOMO and LUMO energies are key indicators of its electron-donating and electron-accepting capabilities, respectively. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. Reactivity descriptors such as chemical hardness, softness, and electrophilicity index, derived from the HOMO and LUMO energies, would offer a quantitative measure of the molecule's stability and reactivity.

Theoretical Studies on Reaction Mechanisms in Azaspiro[2.4]heptane-4,7-dione Synthesis

While synthetic routes to related azaspiro compounds have been reported, theoretical studies on the reaction mechanisms leading to this compound are currently absent from the literature. Computational chemistry could play a pivotal role in understanding the intricacies of its formation. By modeling potential synthetic pathways, it would be possible to calculate the activation energies and transition state structures for each step. This would not only provide a deeper understanding of the reaction mechanism but also could aid in optimizing reaction conditions to improve yield and selectivity. For example, theoretical investigations could explore the feasibility of various cyclization strategies to form the spirocyclic core.

Computational Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental characterization. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By simulating these spectra, researchers can gain insights into the vibrational modes of the molecule and the chemical environments of its constituent atoms. Furthermore, comparison with experimental spectra, once they become available, can serve as a validation of the computed structures and provide a more detailed interpretation of the experimental data. Other molecular properties, such as dipole moment and polarizability, could also be computed to further characterize this novel compound.

Q & A

Q. Q1. What are the common synthetic routes for 5-azaspiro[2.4]heptane-4,7-dione, and how are reaction conditions optimized?

A1. The compound is typically synthesized via cycloaddition reactions involving azomethine ylides or rearrangement of diazaspiro precursors. For example, diazaspiro[2.4]heptane-4,7-dione derivatives react with nucleophiles (e.g., amines, alcohols) under controlled pH and temperature to form functionalized spirocycles . Optimization involves factorial design experiments to test variables like catalyst loading (e.g., copper complexes), solvent polarity, and reaction time. Screening using Design of Experiments (DoE) can identify critical parameters for yield improvement .

Q. Q2. How do reaction mechanisms differ when using alternative nucleophiles or catalysts?

A2. Mechanistic pathways vary with nucleophile type: primary amines favor ring-opening via nucleophilic attack at the carbonyl group, while secondary amines may induce spirocycle rearrangement. Computational studies (DFT) can model transition states to predict regioselectivity. For example, Cu(I)-catalyzed reactions enhance stereochemical control via ligand coordination, as seen in spirocyclic nitrile syntheses . Advanced characterization (e.g., in-situ NMR) tracks intermediate formation .

Structural Characterization and Computational Modeling

Q. Q3. What analytical techniques are essential for confirming the spirocyclic structure?

A3. Basic characterization relies on 1^1H/13^13C NMR to identify quaternary carbons and spiro-junction protons. X-ray crystallography resolves ring conformation and bond angles, while IR spectroscopy confirms carbonyl stretching frequencies (~1700 cm1^{-1}) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. Q4. How can computational methods resolve discrepancies in experimental structural data?

A4. Advanced molecular dynamics (MD) simulations or density functional theory (DFT) optimize geometry and compare calculated NMR/IR spectra with experimental data. For example, discrepancies in dihedral angles may arise from crystal packing effects, which can be modeled using software like Gaussian or ORCA .

Biological Activity and Target Identification

Q. Q5. What biological activities have been reported for this compound derivatives?

A5. Derivatives show potential as β-lactam antibiotic precursors (e.g., via spirocyclic β-lactam formation) and herbicidal agents. Structure-activity relationship (SAR) studies involve modifying substituents (e.g., benzyl groups) to enhance activity .

Q. Q6. How are molecular targets identified for spirocyclic compounds in drug discovery?

A6. Target deconvolution employs phenotypic screening followed by proteomics (e.g., affinity purification-mass spectrometry) or CRISPR-Cas9 knockout libraries. For example, azaspiro compounds may inhibit enzymes like cyclooxygenase or kinases, validated via enzyme-linked immunosorbent assays (ELISA) .

Data Contradictions and Theoretical Frameworks

Q. Q7. How should researchers address contradictions between computational predictions and experimental results?

A7. Advanced statistical tools (e.g., Bayesian inference) quantify uncertainty in computational models. Revisiting initial assumptions (e.g., solvent effects in DFT) or refining force fields in MD simulations can reconcile discrepancies. Peer validation through collaborative reproducibility studies is critical .

Q. Q8. What theoretical frameworks guide the design of spirocyclic compounds?

A8. Research should align with conceptual frameworks like transition-state theory (for reaction design) or lock-and-key models (for target binding). Hypothesis-driven approaches validate mechanisms, such as using kinetic isotope effects to probe reaction pathways .

Experimental Design and Optimization

Q. Q9. What factorial design strategies improve synthetic yield and purity?

A9. Pre-experimental designs (e.g., Plackett-Burman) screen variables (temperature, catalyst ratio), while response surface methodology (RSM) optimizes conditions. For example, a 3k^k factorial design can map interactions between solvent polarity and reaction time .

Q. Q10. How can multivariate analysis enhance process scalability?

A10. Principal component analysis (PCA) identifies critical quality attributes (CQAs) during scale-up. Continuous flow reactors improve reproducibility by minimizing batch-to-batch variability, as demonstrated in spirocyclic nitrile production .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Azaspiro[2.4]heptane-4,7-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.